2-(trifluoromethyl)-1H-indole-6-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1638764-11-0 |
|---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-5-1-2-6(9(15)16)3-7(5)14-8/h1-4,14H,(H,15,16) |
InChI Key |
LHWAMIBVDBIUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Trifluoromethyl 1h Indole 6 Carboxylic Acid
Established Synthetic Routes to the Indole (B1671886) Core
The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with several classical and modern methods adaptable for the synthesis of precursors to 2-(trifluoromethyl)-1H-indole-6-carboxylic acid.
Classical Indole Synthesis Approaches Applicable to this compound Precursors
Classical indole syntheses, developed over a century, remain relevant for constructing the core structure. Their application to the target molecule would involve using appropriately substituted precursors.
Fischer Indole Synthesis : This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the target molecule, a potential precursor could be a (4-carboxyphenyl)hydrazine derivative reacting with a trifluoromethyl-containing carbonyl compound. The harsh acidic conditions, however, can sometimes be incompatible with sensitive functional groups. A notable application involves the synthesis of N-CF3 indoles from N-CF3 hydrazines under standard Fischer conditions (H2SO4 in methanol (B129727) at 80 °C), demonstrating the robustness of the trifluoromethyl group to these conditions. nih.gov
Madelung Synthesis : This intramolecular cyclization of an N-phenylamide at high temperatures with a strong base is a viable route. wikipedia.org The synthesis of the target compound would necessitate an N-(acyl)-o-toluidine precursor with the trifluoromethyl group on the acyl moiety and a carboxyl group (or a precursor) on the phenyl ring. The Smith-modified Madelung synthesis, which uses organolithium reagents, offers a milder alternative to the traditional high-temperature conditions. wikipedia.org There are one-pot, two-step modified Madelung procedures that can yield variably substituted indoles, including those with trifluoromethyl groups at the C2 position. nih.govacs.org
Larock Indole Synthesis : This palladium-catalyzed annulation of an o-haloaniline with an alkyne offers a powerful and flexible approach. To synthesize a precursor for the target molecule, an o-iodoaniline bearing a C6-carboxylic acid precursor could be coupled with a trifluoromethyl-containing alkyne. The trifluoromethyl group has been shown to influence the regioselectivity of the Larock synthesis when using unsymmetric β-CF3-1,3-enynes, providing a pathway to α-CF3 alkenyl indole derivatives. nih.govacs.orgacs.org
Reissert Indole Synthesis : This method begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. wikipedia.orgdrugfuture.com To apply this to the target molecule, a 4-carboxy-2-nitrotoluene derivative would be the starting point. The subsequent steps would involve introducing the trifluoromethyl group, which is not inherent to the classical Reissert sequence.
Table 1: Overview of Classical Indole Syntheses
| Synthesis | Key Reactants | Conditions | Applicability to Precursors |
|---|---|---|---|
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acidic | Requires trifluoromethylated carbonyl component and substituted hydrazine. nih.gov |
| Madelung | N-phenylamide | Strong base, high temperature | Requires N-acyl-o-toluidine with CF3 on acyl group and COOH on phenyl ring. wikipedia.orgnih.govacs.org |
| Larock | o-Haloaniline, Alkyne | Palladium catalyst | Allows for coupling of substituted anilines with CF3-alkynes. nih.govacs.org |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, then reduction | Starts with substituted o-nitrotoluene; CF3 group would need to be introduced later. wikipedia.org |
Modern Indole Ring-Forming Reactions
More contemporary methods often provide milder conditions and greater functional group tolerance, with some even incorporating the trifluoromethyl group directly during the cyclization process. A significant modern approach is the domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.govacs.org This strategy utilizes a fluoroform-derived CuCF3 reagent to react with easily accessible 2-alkynylanilines. nih.govacs.orgorganic-chemistry.org The reaction proceeds through a domino sequence, constructing the indole core with the trifluoromethyl group unambiguously placed at the C2 position. nih.govacs.org This method is particularly advantageous as it avoids the often harsh conditions of classical syntheses and provides a direct route to the 2-trifluoromethylindole core.
Regioselective Introduction of the Trifluoromethyl Group
The introduction of the trifluoromethyl group onto the indole nucleus, specifically at the C2 position, can be achieved through direct functionalization of a pre-formed indole ring or by using building blocks already containing the CF3 moiety.
Direct Trifluoromethylation Methods
Direct C-H trifluoromethylation of the indole core has emerged as a powerful tool. The C2 position of indole is often susceptible to radical attack, making radical trifluoromethylation a common and effective strategy.
Radical Trifluoromethylation : A widely used method involves the generation of trifluoromethyl radicals (•CF3) from inexpensive and stable sources like sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. mdpi.comnih.govrsc.orgvu.nlrsc.org These reactions can be promoted by an oxidant, such as tert-butyl hydroperoxide (tBuOOH), and are often catalyzed by a copper salt like CuSO4. mdpi.com Metal-free conditions have also been developed, using an oxidant like K2S2O8 to generate the •CF3 radical. researchgate.netresearchgate.net Photochemical methods, either with a photocatalyst or under UV irradiation without an external activator, can also generate the necessary radicals from the Langlois reagent. vu.nlthieme-connect.com These methods generally show good to excellent yields and high regioselectivity for the C2 position. mdpi.comnih.gov
C-H Functionalization with Directing Groups : To ensure high regioselectivity, a directing group can be installed on the indole nitrogen. While radical trifluoromethylation often inherently favors the C2 position, directing groups can offer enhanced control and have been employed for various C2 functionalizations. nih.govresearchgate.net A highly selective copper-catalyzed C2-trifluoromethylation has been reported using a removable directing group, which allows the reaction to proceed under ambient conditions without ligands or additives. nih.gov
Table 2: Reagents for Direct C2-Trifluoromethylation of Indoles
| Reagent | Catalyst/Promoter | Conditions | Key Features |
|---|---|---|---|
| CF3SO2Na (Langlois Reagent) | CuSO4 / tBuOOH | Thermal (e.g., 85 °C) | Efficient, good yields, radical mechanism. mdpi.com |
| CF3SO2Na | K2S2O8 / Glucose | Room Temperature | Metal-free, environmentally benign. researchgate.net |
| CF3SO2Na | UV light / Air | Ambient | Photoinduced, no external photocatalyst needed. thieme-connect.com |
| Togni's Reagent | Cu(OAc)2 | Thermal | Copper-catalyzed, requires a substituent at C3 for C2 selectivity. mdpi.com |
| CF3I | Platinum(II) complexes / Visible light | Photochemical | Platinum-catalyzed, but CF3I is toxic and difficult to handle. rsc.org |
Trifluoromethylation via Precursor Derivatization
An alternative to direct trifluoromethylation is the construction of the indole ring from precursors that already contain the trifluoromethyl group. This approach guarantees the position of the CF3 group from the outset.
This strategy is exemplified by the domino trifluoromethylation/cyclization of 2-alkynylanilines mentioned earlier. nih.govacs.orgorganic-chemistry.org In this case, the trifluoromethyl group is introduced to the alkyne substrate, which then undergoes cyclization to form the 2-(trifluoromethyl)indole. This method is highly efficient and provides unambiguous positioning of the trifluoromethyl group. nih.gov
Another example is the use of β-CF3-1,3-enynes in a Larock indole synthesis. The electron-withdrawing nature of the trifluoromethyl group in these building blocks directs the regioselectivity of the cyclization, leading to the formation of trifluoromethylated indoles. nih.govacs.org The use of such fluorine-containing building blocks is a growing area in synthetic chemistry, offering precise control over the placement of fluorinated groups. nih.gov
Carboxylic Acid Functionalization at the C6 Position
The final key step in the synthesis of the target molecule is the introduction of a carboxylic acid group at the C6 position of the indole ring. This can be accomplished either by starting with a precursor that already contains this functionality or by functionalizing the indole core at a later stage.
A straightforward method for obtaining an indole-6-carboxylic acid is through the hydrolysis of a corresponding ester, such as methyl indole-6-carboxylate. This hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of solvents like THF, methanol, and water. prepchem.com
Alternatively, synthetic strategies can be designed to build the indole ring with the C6-carboxy group already in place. For instance, a practical synthesis of 2-aryl-indole-6-carboxylic acids has been reported via a sequence involving an aromatic nucleophilic substitution (SNAr) reaction, followed by a reductive cyclization and decarboxylation. thieme-connect.com While this example is for 2-aryl indoles, the principle of incorporating the carboxylic acid functionality in the starting materials is broadly applicable.
Direct C6-functionalization of a pre-formed indole ring is challenging due to the higher reactivity of the pyrrole (B145914) ring (C2 and C3 positions). However, methods for direct C-H functionalization at the benzene (B151609) ring of indoles have been developed. For instance, a copper-catalyzed direct C6-arylation of indoles has been achieved by using a specific directing group on the indole nitrogen (N–P(O)tBu2). nih.govacs.org While this demonstrates the feasibility of selective C6-functionalization, a direct carboxylation would require the development of a suitable reaction protocol. A Brønsted acid-catalyzed remote C6-functionalization of 2,3-disubstituted indoles has also been reported, indicating that metal-free approaches are also possible. frontiersin.org
In the context of synthesizing this compound, the most practical approach would likely involve either starting with a benzene-derived precursor already containing a carboxylic acid or a suitable precursor group (like an ester or nitrile) at the position that will become C6 of the indole, or performing a late-stage hydrolysis of an ester at the C6 position.
Strategies for Carboxylation
The introduction of a carboxylic acid group at the C-6 position of the 2-(trifluoromethyl)-1H-indole scaffold is a critical step in its synthesis. While direct carboxylation of the pre-formed indole ring can be challenging, several strategies can be employed, often involving the synthesis of a precursor molecule that is later converted to the target carboxylic acid.
One common approach involves the use of a starting material that already contains a functional group at the 6-position which can be readily converted into a carboxylic acid. For instance, a bromo- or cyano-substituted indole can be used. The bromo-substituted indole can undergo a metal-catalyzed carbonylation reaction or a Grignard reaction followed by quenching with carbon dioxide. The cyano group can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.
Another strategy is to perform a regioselective C-H functionalization. However, achieving selectivity at the C-6 position of the indole ring can be complex and may require the use of directing groups.
Derivatization of the Carboxyl Group during Synthesis (e.g., Esterification)
During the multi-step synthesis of complex molecules, the carboxylic acid group of this compound is often derivatized, most commonly through esterification. This serves several purposes, including protecting the reactive carboxylic acid from interfering with subsequent reaction steps, improving the solubility of the intermediate in organic solvents, and facilitating purification by chromatography.
The most common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is a reversible equilibrium-driven reaction, and to achieve high yields, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com
Alternatively, the carboxylate can be converted to an ester via an SN2 reaction. This involves deprotonating the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile to attack an alkyl halide. youtube.com This method is particularly useful for introducing more complex ester groups.
In some synthetic routes, the ester is the direct product of the cyclization reaction that forms the indole ring. For example, a Fischer indole synthesis using a pyruvate (B1213749) derivative can directly yield an indole-2-carboxylate. nih.gov While this example pertains to the 2-position, similar strategies could be adapted for the 6-position. The resulting ester can then be hydrolyzed in a final step to yield the desired carboxylic acid. This is exemplified in the synthesis of various indole-2-carboxylic acid derivatives where the ethyl ester is hydrolyzed to the carboxylic acid using sodium hydroxide in a mixture of methanol and water. rsc.org
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby ensuring an efficient and cost-effective synthetic process. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of reagents.
For instance, in reactions involving palladium-catalyzed cross-coupling to build the indole scaffold, the choice of ligand, base, and solvent can have a significant impact on the reaction outcome. A systematic study would involve screening various combinations of these parameters to identify the optimal set.
The following table illustrates a hypothetical optimization of a key synthetic step, based on common practices in indole synthesis.
| Entry | Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene (B28343) | Pd(OAc)₂ | K₂CO₃ | 100 | 24 | 45 |
| 2 | Dioxane | Pd(OAc)₂ | K₂CO₃ | 100 | 24 | 60 |
| 3 | Dioxane | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 110 | 12 | 85 |
| 4 | Dioxane | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 110 | 24 | 82 |
| 5 | DMF | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 110 | 12 | 70 |
| This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound. |
As shown in the table, changing the solvent from toluene to dioxane (entry 2 vs 1) can improve the yield. Further improvements can be seen by changing the catalyst system and base (entry 3). Extending the reaction time beyond a certain point may not necessarily increase the yield (entry 4 vs 3). The choice of a polar aprotic solvent like DMF might be detrimental in some cases (entry 5).
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of indoles and their derivatives to minimize environmental impact. beilstein-journals.orgtandfonline.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
One of the key areas of focus is the replacement of traditional volatile organic solvents with greener alternatives. Water has been explored as a solvent for some steps in indole synthesis, often in conjunction with phase-transfer catalysts or under high-temperature conditions. rsc.orgbeilstein-journals.org The use of ionic liquids and deep eutectic solvents is also gaining traction as they are non-volatile and can often be recycled.
Catalysis plays a central role in green chemistry. The use of highly efficient and recyclable catalysts, such as nanocatalysts, can reduce waste and energy consumption. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods.
Microwave-assisted synthesis is another green technology that can be applied to the synthesis of indole derivatives. tandfonline.comtandfonline.com Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, enable reactions to be carried out without a solvent. tandfonline.com Ultrasound-promoted synthesis is another energy-efficient method that has been successfully applied to the synthesis of indole derivatives, often in aqueous media. researchgate.net
By incorporating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.
Reactivity and Derivatization Chemistry of 2 Trifluoromethyl 1h Indole 6 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indole and its derivatives. However, in the case of 2-(trifluoromethyl)-1H-indole-6-carboxylic acid, the reaction is significantly influenced by the electronic properties of the existing substituents. The indole nucleus is generally electron-rich, with the C-3 position being the most nucleophilic and thus the most common site for electrophilic attack.
The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C-2 position substantially deactivates the pyrrole (B145914) portion of the indole ring towards electrophiles. Despite this deactivation, electrophilic substitution, when forced, is still expected to occur at the C-3 position. For instance, related 2-CF3-indoles have been shown to undergo Vilsmeier-Haack formylation (using POCl3-DMF) and Friedel-Crafts acylation (using AcCl-AlCl3) to yield the corresponding 3-formyl and 3-acetyl derivatives. nih.gov
The carboxylic acid (-COOH) group at the C-6 position is also deactivating and directs incoming electrophiles to the meta position on the benzene (B151609) ring, which would be C-5 and C-7. Therefore, electrophilic attack on the benzenoid ring of this compound is expected to be difficult and would likely require harsh reaction conditions. Should substitution occur on the benzene ring, it would be directed to the C-5 and C-7 positions.
Halogenation of the indole nucleus can provide useful intermediates for further functionalization, such as cross-coupling reactions. While direct halogenation of this deactivated system may be challenging, enzymatic methods have been explored for similar substrates. For example, engineered halogenase enzymes have demonstrated the ability to brominate indole-6-carboxylic acid, suggesting a potential route for selective halogenation. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Formylation | POCl3, DMF | 3-Formyl-2-(trifluoromethyl)-1H-indole-6-carboxylic acid |
| Acylation | Acyl chloride, Lewis Acid | 3-Acyl-2-(trifluoromethyl)-1H-indole-6-carboxylic acid |
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the C-6 position is a versatile functional handle for a variety of transformations, including the formation of esters and amides, as well as reduction to an alcohol.
Standard synthetic protocols can be readily applied to convert the carboxylic acid group of this compound into esters and amides.
Esterification: The formation of esters is typically achieved through acid-catalyzed reaction with an alcohol (Fischer esterification) or by conversion of the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. For fluorinated aromatic carboxylic acids, heterogeneous catalysts have also been employed to facilitate esterification with alcohols like methanol (B129727). nih.gov
Amidation: Amide bond formation is a crucial transformation in medicinal chemistry. The carboxylic acid can be coupled with a primary or secondary amine using a wide array of standard coupling reagents. These include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or phosphonium (B103445) reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The synthesis of indoloazepinone derivatives, for example, often involves the amide coupling of an indole-2-carboxylic acid with an amino acid ester. acs.org Similarly, 5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a close analogue, has been successfully used in amide coupling reactions to generate libraries of potential therapeutic agents. acs.org
Table 2: Representative Esterification and Amidation Reactions
| Transformation | Reagents | Product Type |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl 2-(trifluoromethyl)-1H-indole-6-carboxylate |
| Esterification | 1. SOCl₂, 2. Ethanol | Ethyl 2-(trifluoromethyl)-1H-indole-6-carboxylate |
| Amidation | Benzylamine, EDC, HOBt | N-Benzyl-2-(trifluoromethyl)-1H-indole-6-carboxamide |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are ineffective. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. masterorganicchemistry.com The reaction proceeds via a complex aluminum-alkoxide intermediate, which is then hydrolyzed during an acidic workup to release the primary alcohol, (2-(trifluoromethyl)-1H-indol-6-yl)methanol. youtube.comyoutube.com The first step of the mechanism involves the deprotonation of the acidic carboxylic proton by the hydride, generating hydrogen gas. youtube.com
It is important to note that LiAlH₄ is a very powerful and unselective reducing agent, but the indole nucleus and the trifluoromethyl group are generally stable under these conditions.
Oxidation: The carboxylic acid functional group is already in a high oxidation state, and further oxidation is not a common or synthetically useful transformation under standard laboratory conditions.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is known for its exceptional stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. This stability arises from the high strength of the carbon-fluorine bond. wikipedia.orgyoutube.com Consequently, chemical transformations that directly involve the -CF3 group on an aromatic ring are challenging and require specialized reagents or reaction conditions.
Direct C-F bond activation and functionalization are areas of active research but are not considered routine derivatization methods. nih.gov For example, some progress has been made in visible-light-induced C-F bond activation to achieve difluoroalkylation of indoles, but this represents a highly specific transformation rather than a general method for derivatizing the existing CF3 group. acs.org For the purposes of standard derivatization chemistry, the 2-(trifluoromethyl) group on the indole ring is best regarded as a robust, inert substituent that modifies the electronic properties of the molecule but does not typically participate in reactions.
Coupling Reactions for Extended Molecular Architectures
To build more complex molecules, this compound or its derivatives can be engaged in various cross-coupling reactions. These methods are fundamental for creating new carbon-carbon or carbon-heteroatom bonds.
A common strategy involves first introducing a halogen atom onto the indole nucleus, typically at the C-3, C-4, C-5, or C-7 positions, as discussed under electrophilic aromatic substitution. This halogenated intermediate can then participate in a range of palladium-catalyzed cross-coupling reactions. mdpi.com For example, a bromo or iodo-substituted derivative could undergo:
Suzuki Coupling: with boronic acids to form biaryl structures.
Sonogashira Coupling: with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: with alkenes.
Stille Coupling: with organostannanes.
Another modern approach is direct C-H activation, which circumvents the need for pre-functionalization with a halogen. While many C-H activation methods focus on the synthesis of the indole core itself, acs.orgnih.govrsc.org the principles can be extended to the derivatization of a pre-formed indole.
Furthermore, the carboxylic acid group itself can be used in coupling reactions. Decarboxylative cross-coupling is an emerging strategy where the carboxylic acid is expelled as CO₂ and replaced with a new substituent. While direct examples for this specific indole are not prevalent, the methodology has been successfully applied to various aliphatic and aromatic carboxylic acids, suggesting its potential applicability. wvu.edunih.govacs.org
Stereochemical Aspects of Derivatization (if applicable to derivatives)
The parent molecule, this compound, is achiral. However, stereocenters can be introduced during its derivatization, leading to chiral molecules that may exist as enantiomers or diastereomers.
Stereochemistry becomes relevant in the following scenarios:
Amidation with Chiral Amines: If the carboxylic acid is coupled with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine), the resulting product will be a mixture of diastereomers. These diastereomers often have different physical properties (e.g., solubility, melting point) and can potentially be separated by chromatography or crystallization.
Reactions on Derivatives: If a derivative of the parent molecule contains a prochiral center, a subsequent reaction can generate a stereocenter. For example, if a 3-acetyl derivative is synthesized via Friedel-Crafts acylation, the ketone is prochiral. Asymmetric reduction of this ketone would yield a chiral secondary alcohol as a single enantiomer or an enriched mixture of enantiomers, depending on the chiral reducing agent or catalyst used.
The control of stereochemistry in these derivatives can be crucial, particularly in the synthesis of biologically active compounds where one stereoisomer is often significantly more potent than the others.
Advanced Spectroscopic and Structural Elucidation of 2 Trifluoromethyl 1h Indole 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the structure of 2-(trifluoromethyl)-1H-indole-6-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton (H1) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically >11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton on the C3 position of the indole ring is predicted to be a singlet or a narrow quartet due to coupling with the CF3 group, appearing in the aromatic region.
The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) will exhibit characteristic splitting patterns. H7, adjacent to the electron-donating nitrogen, and H5, ortho to the carboxylic acid group, are expected to be doublets. H4, positioned between two other protons, would likely appear as a triplet or doublet of doublets. The electron-withdrawing effects of both the C2-trifluoromethyl and C6-carboxylic acid groups will influence the precise chemical shifts of these aromatic protons, generally shifting them downfield. The carboxylic acid proton (-COOH) will also present as a broad singlet at a very downfield position, often exceeding 12.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H (H1) | > 11.0 | br s (broad singlet) |
| C3-H | ~7.0 - 7.5 | q (quartet) or s (singlet) |
| C4-H | ~7.6 - 7.8 | dd (doublet of doublets) |
| C5-H | ~7.9 - 8.1 | d (doublet) |
| C7-H | ~8.1 - 8.3 | d (doublet) |
¹³C NMR Spectral Analysis and Carbon Framework Characterization
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, ten distinct signals are expected. The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield (>165 ppm). The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms.
The eight carbons of the indole ring will have chemical shifts influenced by the attached functional groups and their position within the heterocyclic system. The C2 carbon, directly bonded to the highly electronegative CF3 group, will be significantly deshielded. Quaternary carbons (C2, C3a, C6, C7a) are typically weaker in intensity compared to protonated carbons. The remaining carbons of the benzene ring (C4, C5, C7) and the pyrrole (B145914) ring (C3) will appear in the aromatic region (100-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~135 - 145 (q) |
| C3 | ~105 - 115 |
| C3a | ~125 - 135 |
| C4 | ~120 - 125 |
| C5 | ~120 - 125 |
| C6 | ~130 - 140 |
| C7 | ~110 - 120 |
| C7a | ~130 - 140 |
| CF₃ | ~120 - 130 (q) |
¹⁹F NMR for Trifluoromethyl Group Analysis
¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorine-containing compounds. biophysics.orgnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent. nih.gov This signal will appear as a singlet in a proton-decoupled spectrum. The chemical shift for a CF₃ group attached to an aromatic ring typically falls within the range of -60 to -65 ppm, using trichlorofluoromethane (B166822) (CFCl₃) as a reference standard. rsc.orgcolorado.edu The absence of other fluorine-containing groups simplifies the spectrum, making this technique a powerful tool for confirming the presence and electronic environment of the trifluoromethyl moiety.
Two-Dimensional NMR Techniques for Structural Confirmation
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be crucial for confirming the connectivity of the H4, H5, and H7 protons on the benzene ring portion of the indole nucleus.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon (C3, C4, C5, C7) by linking it to its corresponding, already-assigned proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is particularly critical for assigning the quaternary (non-protonated) carbons. For instance, correlations from H7 and H5 to the carboxyl carbon (COOH) would confirm the position of the carboxylic acid group at C6. Similarly, correlations from the H3 proton to C2, C3a, and C4 would help solidify the assignments within the heterocyclic ring and its fusion point.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. mdpi.com The N-H stretch of the indole ring is anticipated as a sharper peak around 3300-3400 cm⁻¹. mdpi.com A strong, sharp absorption band between 1680-1710 cm⁻¹ would be assigned to the C=O stretching of the carboxyl group. mdpi.com Strong bands in the 1100-1350 cm⁻¹ region are indicative of C-F stretching vibrations from the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the C-CF₃ bond would likely produce strong signals in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| N-H stretch (Indole) | 3300 - 3400 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | IR |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₆F₃NO₂), the molecular weight is 229.16 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 229. The fragmentation of the molecule is expected to proceed through several key pathways. A primary fragmentation would be the loss of the carboxyl group, either as a hydroxyl radical (·OH, loss of 17 amu) to give [M-OH]⁺ at m/z 212, or more commonly, as a carboxylic acid radical (·COOH, loss of 45 amu) to give [M-COOH]⁺ at m/z 184. Subsequent loss of carbon monoxide (CO, 28 amu) from the [M-OH]⁺ fragment is also a common pathway for carboxylic acids. The stability of the indole ring means that fragmentation of the ring itself would be less favored, but loss of the trifluoromethyl radical (·CF₃, loss of 69 amu) from the molecular ion to yield a fragment at m/z 160 is another plausible pathway.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 229 | [M]⁺˙ (Molecular Ion) |
| 212 | [M - OH]⁺ |
| 184 | [M - COOH]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice and elucidates non-covalent interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture.
A thorough review of the current scientific literature indicates that the specific crystal structure of this compound has not yet been reported. However, analysis of structurally similar indole carboxylic acids provides significant insight into the likely solid-state features of the title compound. For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid has been determined, revealing common motifs for this class of molecules. mdpi.com In the solid state, carboxylic acids frequently form centrosymmetric dimers via strong intermolecular O—H···O hydrogen bonds between their carboxyl groups. mdpi.com
For this compound, a similar hydrogen-bonded dimer is expected to be the primary organizing motif. Additionally, the indole N-H group would act as a hydrogen bond donor, likely interacting with a carboxyl oxygen or a trifluoromethyl fluorine atom of a neighboring molecule. The highly electronegative fluorine atoms of the trifluoromethyl group could also participate in weaker C—H···F hydrogen bonds, further stabilizing the crystal packing. nih.gov
To illustrate the specific data obtained from such an analysis, the crystallographic data for the analogous compound 6-Fluoro-1H-indole-3-carboxylic acid is presented below. nih.gov
Interactive Data Table: Illustrative Crystal Data for an Analogous Indole Derivative
Note: The following data is for 6-Fluoro-1H-indole-3-carboxylic acid and is presented to exemplify the output of an X-ray crystallographic analysis, as no such data is currently available for this compound. nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₆FNO₂ |
| Formula Weight | 179.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0054 (14) |
| b (Å) | 11.699 (2) |
| c (Å) | 9.2947 (19) |
| β (°) | 104.15 (3) |
| Volume (ų) | 738.7 (3) |
| Z (molecules/cell) | 4 |
| Key Interactions | O—H···O hydrogen bond dimers; N—H···O hydrogen bonds; π–π interactions |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful analytical methods used exclusively for the characterization of chiral molecules—those which are non-superimposable on their mirror images (enantiomers). These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light.
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it is optically inactive and will not produce a signal in chiroptical spectroscopy.
However, if a chiral derivative of this compound were to be synthesized, chiroptical spectroscopy would become an indispensable tool for its structural elucidation. Chirality could be introduced through several synthetic strategies:
Introduction of a Stereocenter: A substituent bearing a chiral center could be attached to the indole core or the carboxylic acid.
Creation of Atropisomers: If a bulky substituent were introduced at a position that restricts the free rotation around a single bond (e.g., the bond connecting the indole to another aromatic ring), it could lead to axially chiral atropisomers. The synthesis and resolution of atropisomeric dicarboxylic acids containing a trifluoromethylphenyl group have been reported in related heterocyclic systems. researchgate.net
For such a hypothetical chiral derivative, CD spectroscopy would provide crucial information. The resulting spectrum, which plots the difference in absorption of left- and right-circularly polarized light against wavelength, serves as a unique fingerprint for a specific enantiomer. This can be used to:
Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess (e.e.) of the sample.
Assign Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the stereocenter can be determined.
Analyze Molecular Conformation: The specific features of a CD spectrum are highly sensitive to the molecule's three-dimensional conformation in solution.
Computational Chemistry and Theoretical Studies of 2 Trifluoromethyl 1h Indole 6 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of indole (B1671886) derivatives. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a molecule. DFT functionals, such as B3LYP and ωB97X-D, combined with various basis sets like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy. For instance, studies on the related isomer 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) have utilized the B3LYP functional with a 6-311++G(d,p) basis set for optimization and property calculations. nih.gov Similarly, investigations into 5-methoxy-1H-indole-2-carboxylic acid have used the ωB97X-D method. mdpi.comnih.gov
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable structure. nih.gov For molecules with flexible bonds, a conformational analysis is crucial to identify the global minimum energy conformer. This is often achieved through potential energy surface scans, where specific dihedral angles are systematically rotated. nih.gov
In a study on the related compound 7-TICA, a stable conformer was identified through such scans, followed by full optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.gov This process is vital as the molecular conformation dictates its physical and biological properties. The optimization of 2-(trifluoromethyl)-1H-indole-6-carboxylic acid would similarly involve locating the preferred orientations of the carboxylic acid and trifluoromethyl groups relative to the indole ring.
| Parameter | Typical Computational Method | Basis Set | Purpose | Reference Example |
|---|---|---|---|---|
| Geometry Optimization | DFT (B3LYP) | 6-311++G(d,p) | Find the lowest energy structure. | 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid nih.gov |
| Conformational Analysis | Potential Energy Scan | Varies | Identify stable conformers. | 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid nih.gov |
| Polymorph Structure | DFT (ωB97X-D) | 6-31++G(d,p), aug-cc-pVTZ | Investigate crystal structures. | 5-methoxy-1H-indole-2-carboxylic acid mdpi.com |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. journaleras.com
A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. journaleras.com From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's reactive nature. journaleras.com DFT calculations on related molecules like 4-(trifluoromethyl)pyridine-2-carboxylic acid have been used to determine these parameters and analyze their electronic behavior. journaleras.com
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. tandfonline.com The MEP surface is color-coded to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of near-zero or intermediate potential. wolfram.com
For indole carboxylic acids, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic group, making them sites for electrophilic attack or hydrogen bond donation. The hydrogen atom of the indole N-H group would be a region of positive potential. Such an analysis was performed for 7-TICA to understand its reactivity and intermolecular interaction sites. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govwhiterose.ac.uk
A strong correlation between the calculated and experimental vibrational spectra provides confidence in the optimized molecular geometry. nih.gov For example, in studies of 7-TICA and 5-methoxy-1H-indole-2-carboxylic acid, the calculated vibrational wavenumbers showed good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and basis set deficiencies. nih.govnih.gov Discrepancies can often be explained by intermolecular interactions, such as hydrogen bonding, present in the solid-state experimental sample but absent in the gas-phase computational model of a single molecule. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
In the solid state, the crystal packing of molecules is determined by a network of intermolecular interactions. For indole carboxylic acids, hydrogen bonding is a dominant force. mdpi.com These compounds can form strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, often leading to the formation of centrosymmetric dimers. mdpi.comnih.gov Additionally, the N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. mdpi.com
| Interaction Type | Donor | Acceptor | Typical Role in Indole Carboxylic Acids |
|---|---|---|---|
| Hydrogen Bond | -COOH, -NH | C=O, -O- (methoxy) | Forms dimers and extended networks, defining crystal packing. mdpi.com |
| π-π Stacking | Indole Ring | Indole Ring | Contributes to the stabilization of the crystal structure. mdpi.com |
| C-H···O Interaction | Aromatic C-H | C=O | Further stabilizes the three-dimensional molecular arrangement. mdpi.com |
Role As a Privileged Scaffold and Precursor in Advanced Chemical Research
Applications in Medicinal Chemistry (Scaffold Utilization, excluding clinical trials)
The indole (B1671886) ring is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.comrsc.org The introduction of a trifluoromethyl (CF3) group at the 2-position and a carboxylic acid at the 6-position creates a versatile template for generating diverse molecular analogs for drug discovery programs. bohrium.com
Design and Synthesis of Indole-Based Analogs
2-(Trifluoromethyl)-1H-indole-6-carboxylic acid serves as a key starting material for the synthesis of more complex derivatives. The carboxylic acid group is a versatile chemical handle that allows for the creation of a wide array of analogs, including esters, amides, and other functionalities through standard coupling reactions. mdpi.comacs.org For instance, researchers have synthesized various indole-2-carboxylic acid derivatives to explore their potential as novel therapeutic agents. nih.gov
Synthetic strategies often involve the modification of the carboxylic acid moiety or substitution on the indole nitrogen. These modifications are crucial for exploring the chemical space around the core scaffold to identify compounds with desired biological activities. The presence of the stable trifluoromethyl group ensures that this key feature is retained throughout subsequent synthetic transformations. nih.gov
Impact of the Trifluoromethyl Group on Pharmacophore Design
The trifluoromethyl group is a critical substituent in modern drug design, and its incorporation into the indole scaffold profoundly influences the molecule's properties. hovione.com It is often used as a bioisostere for methyl or chloro groups to enhance a compound's pharmacological profile. wikipedia.org
Key effects of the trifluoromethyl group include:
Lipophilicity : The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.comresearchgate.net This property is crucial for enhancing the ability of a drug candidate to permeate biological membranes, such as the cell membrane or the blood-brain barrier. nih.gov
Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.comnih.gov This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body, which can prolong the half-life of a drug candidate. nih.gov
Electronic Properties : The CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. wikipedia.orgnih.gov This property alters the electron distribution within the indole ring system, which can influence how the molecule binds to its biological target by affecting hydrogen bonding and other electrostatic interactions. mdpi.com
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Impact on Pharmacophore Design |
|---|---|---|---|
| van der Waals Radius | ~2.7 Å | ~2.0 Å | CF3 is bulkier, influencing steric interactions at the binding site. mdpi.com |
| Electronegativity | Strongly electron-withdrawing. nih.gov | Weakly electron-donating | Alters molecular acidity/basicity and binding interactions. wikipedia.org |
| Lipophilicity (Hansch parameter π) | ~0.88 | ~0.56 | Increases membrane permeability and can enhance binding affinity. nih.gov |
| Metabolic Stability | High; resistant to oxidative metabolism. nih.gov | Susceptible to oxidation | Increases drug half-life and bioavailability. nih.gov |
Exploration of Molecular Targets and Mechanisms of Action (non-clinical)
Derivatives synthesized from the 2-(trifluoromethyl)-1H-indole scaffold have been investigated for their potential to interact with a variety of biological targets. The indole nucleus is known to bind to numerous receptors and enzymes, and modifications guided by the properties of the CF3 group help in fine-tuning these interactions.
Non-clinical research has shown that indole-based compounds can target:
Enzymes : Analogs of indole-2-carboxylic acid have been designed and synthesized as inhibitors of enzymes like HIV-1 integrase, which is crucial for viral replication. mdpi.com
Receptors : The glucocorticoid receptor has been a target for ligands containing a trifluoromethyl group, where the group plays a key role in binding and determining whether the compound acts as an agonist or antagonist. nih.govresearchgate.net Molecular docking studies have also shown that trifluoromethylated indole derivatives can bind effectively within the ligand-binding domain of targets such as the EphA2 receptor. mdpi.com
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound in drug discovery. rsc.orgmdpi.com For scaffolds like this compound, SAR involves systematically modifying different parts of the molecule and assessing how these changes affect its biological activity.
Key areas for SAR exploration on this scaffold include:
Modification of the Carboxylic Acid : Converting the -COOH group to various amides or esters can significantly impact binding affinity and cell permeability.
Substitution on the Indole Ring : Adding different functional groups to other positions of the indole can probe interactions with specific pockets of a biological target.
Through such studies, researchers can build a comprehensive understanding of the pharmacophore, identifying the essential features required for potent and selective biological activity. nih.govacs.org
| Modification Site | Substituent Type | General Impact on Activity (Hypothetical) | Rationale |
|---|---|---|---|
| Carboxylic Acid (-COOH) at C-6 | Conversion to small, neutral amides | May increase cell permeability | Reduces charge, improving passage through lipid membranes. |
| Conversion to long-chain esters | May decrease aqueous solubility | Increases overall lipophilicity of the molecule. | |
| Indole Nitrogen (N-H) | Alkylation (e.g., -CH3) | Can improve metabolic stability and alter binding | Removes a potential site for metabolism and hydrogen bonding. |
| Other Indole Positions (e.g., C-4, C-5, C-7) | Small halogen (e.g., -F, -Cl) | Can enhance binding through new interactions | Introduces new electronic and steric features to probe the target's binding pocket. |
Applications in Agrochemical Development
The same properties that make the trifluoromethyl group valuable in medicine also make it highly effective in agrochemicals. bohrium.comnih.gov Trifluoromethylated heterocyclic compounds are prominent in modern pesticides, including herbicides, fungicides, and insecticides. chigroup.sitebohrium.com The this compound scaffold contains the essential features—a trifluoromethyl group and a heterocyclic ring system—that are hallmarks of many successful crop protection agents.
The trifluoromethyl group contributes to the efficacy of agrochemicals by:
Increasing metabolic stability in plants and insects, leading to longer-lasting effects. nih.gov
Enhancing lipophilicity, which improves the uptake and transport of the chemical within the target organism. chigroup.site
Modifying electronic properties to optimize binding to target enzymes or receptors in pests, which are often different from those in the crops, allowing for selectivity. researchoutreach.org
Examples of commercial agrochemicals containing a trifluoromethyl-heterocycle motif include the herbicide fluazifop (B150276) and the insecticide sulfoxaflor, demonstrating the power of this chemical combination in crop protection. wikipedia.org
Utility in Advanced Organic Materials and Supramolecular Chemistry
While less explored than its biological applications, the this compound structure has potential utility in materials science. The indole nucleus is an aromatic, electron-rich planar system, a feature that is often exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The key properties relevant to materials science are:
π-Stacking : The flat surface of the indole ring can participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductors and for the self-assembly of molecules in supramolecular chemistry.
Tunable Electronics : The strong electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic energy levels (HOMO/LUMO) of the indole system. This modulation is critical for designing materials with specific electronic or optical properties.
Hydrogen Bonding : The carboxylic acid and the indole N-H group provide sites for hydrogen bonding, which can direct the formation of ordered, crystalline structures in the solid state, a key aspect of crystal engineering and supramolecular assembly.
By serving as a modifiable building block, this compound offers a platform for creating novel functional materials where electronic properties and intermolecular organization can be precisely controlled.
Development of Fluoroalkylated Derivatives for Enhanced Properties
The strategic incorporation of fluorine atoms and fluoroalkyl groups into drug candidates is a well-established method for optimizing pharmacological profiles. The parent compound, this compound, already benefits from a trifluoromethyl (-CF3) group at the 2-position of the indole ring. This initial fluorination sets the stage for its use as a precursor in the synthesis of more complex, poly-fluoroalkylated derivatives with potentially superior characteristics.
The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly influences the physicochemical properties of the parent molecule. nih.gov Its presence is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The C-F bond is significantly stronger than a C-H bond, making the -CF3 group resistant to enzymatic degradation and increasing the drug's half-life. nih.gov Furthermore, this group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov
Researchers utilize this compound as a starting scaffold because the carboxylic acid group at the 6-position provides a convenient attachment point for further chemical synthesis. This acid functionality can be readily converted into amides, esters, and other functional groups, allowing for the introduction of additional fluoroalkylated chains or rings. For instance, similar indole carboxylic acid scaffolds have been used to synthesize complex derivatives for applications such as HIV-1 integrase inhibitors and anticancer agents. nih.govnih.gov In one such study, 6-bromo-1H-indole-2-carboxylic acid was used as a starting material, where the carboxyl group was first esterified, and subsequent reactions were carried out at other positions on the indole ring to build more complex molecules. nih.gov This same principle applies to using this compound as a precursor.
Key Enhanced Properties of Fluoroalkylated Derivatives:
| Property | Enhancement from Fluoroalkylation | Rationale |
| Metabolic Stability | Increased resistance to metabolic degradation | The high strength of the C-F bond shields the molecule from oxidative enzymes in the liver. nih.gov |
| Binding Affinity | Stronger and more specific interactions with biological targets | Fluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a protein's active site. |
| Lipophilicity & Permeability | Improved ability to pass through biological membranes | Fluoroalkyl groups increase the molecule's fat-solubility, which is crucial for oral bioavailability and reaching intracellular targets. nih.gov |
| pKa Modification | Altered acidity/basicity of nearby functional groups | The strong electron-withdrawing nature of fluoroalkyl groups can modulate the pKa of amines or carboxylic acids, affecting ionization state and target interaction. |
Detailed research into compounds like 7-(trifluoromethyl)-1H-indole-2-carboxylic acid as potential aromatase inhibitors highlights the therapeutic interest in this class of molecules. nih.gov By starting with a scaffold like this compound, medicinal chemists can systematically explore how the addition of other fluoroalkyl moieties at the C6 position impacts biological activity, aiming to create highly potent and selective drug candidates. The synthesis of N-trifluoromethyl amides from carboxylic acids, for example, represents a potential route for modifying the C6-carboxylic acid group to introduce further fluorination. escholarship.org
Q & A
Q. What are the standard synthetic routes for 2-(trifluoromethyl)-1H-indole-6-carboxylic acid?
The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using precursors like 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and boronic acids. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative . Alternative methods involve carboxylation of 6-trifluoromethylindole intermediates followed by esterification and hydrolysis . Key factors include reagent stoichiometry, solvent selection (e.g., THF), and reaction monitoring via TLC or LCMS .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- NMR : Use - and -NMR to confirm the trifluoromethyl group and indole backbone.
- LCMS : Validate molecular weight (e.g., observed m/z 366 [M+H]+ in related derivatives) and retention times under standardized conditions (e.g., 1.26 minutes using SMD-TFA05) .
- IR : Identify carboxylic acid C=O stretching (~1700 cm) and indole N-H bands.
Q. What safety precautions are critical during handling?
Use PPE (gloves, lab coat) and respiratory protection (P95/P100 filters) to avoid inhalation. Work in a fume hood to mitigate exposure risks. While carcinogenicity data are absent for this compound, analogs with trifluoromethyl groups require stringent controls .
Advanced Research Questions
Q. How do reaction conditions influence carboxylation efficiency in indole derivatives?
Carboxylation agents (e.g., chloroformates) and bases (e.g., NaH) impact yields. For example, methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate synthesis requires refluxing in acetic acid for 3–5 hours. Kinetic studies suggest optimal temperatures (80–100°C) and solvent polarity (e.g., THF vs. DMF) to minimize side reactions .
Q. What strategies address low crystallinity in X-ray diffraction studies?
Q. How can computational modeling predict reactivity of the trifluoromethyl group?
Density Functional Theory (DFT) calculations assess electronic effects (e.g., electron-withdrawing CF groups increase electrophilicity at the indole C3 position). Molecular docking studies predict interactions with biological targets, aiding SAR optimization .
Q. Why do LCMS data vary across synthetic batches?
Ionization efficiency (e.g., ESI vs. APCI) and matrix effects (e.g., residual solvents) cause discrepancies. Validate results using orthogonal methods like HRMS or -NMR. For example, inconsistent m/z values may arise from adduct formation (e.g., Na/K) .
Q. How to optimize purification of byproducts in multi-step syntheses?
Q. What mechanistic insights explain ester vs. carboxylic acid stability?
The ester form (e.g., ethyl ester) is stable under neutral conditions but hydrolyzes in acidic/basic media. Kinetic studies show that electron-withdrawing CF groups accelerate hydrolysis rates by stabilizing transition states .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell lines.
- Metabolite profiling : Identify degradation products (e.g., decarboxylation) that may interfere with activity measurements.
- Structural analogs : Compare with 6-(trifluoromethyl)indazole derivatives to isolate substituent effects .
Q. Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) and raw spectral data in open-access repositories.
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
